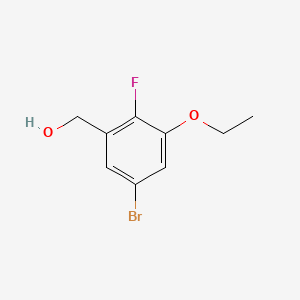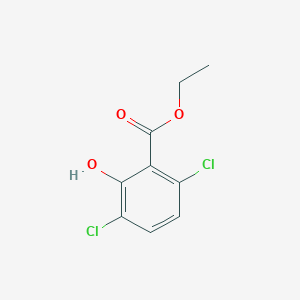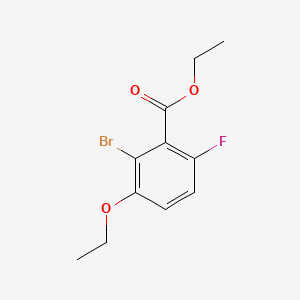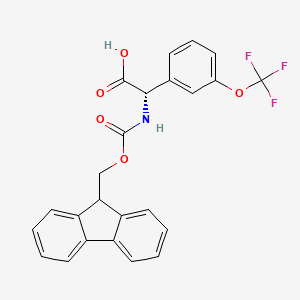
(5-Bromo-3-ethoxy-2-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-3-ethoxy-2-fluorophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of bromine, ethoxy, and fluorine substituents on a benzene ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-ethoxy-2-fluorophenyl)methanol typically involves the introduction of the bromine, ethoxy, and fluorine groups onto a benzene ring, followed by the addition of a methanol group. One common method involves the following steps:
Bromination: The starting material, 3-ethoxy-2-fluorophenol, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Methanol Addition: The brominated intermediate is then treated with methanol in the presence of a base, such as sodium hydroxide, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-3-ethoxy-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used in substitution reactions.
Major Products
Oxidation: The major products include (5-Bromo-3-ethoxy-2-fluorophenyl)aldehyde and (5-Bromo-3-ethoxy-2-fluorophenyl)carboxylic acid.
Reduction: The major product is (3-Ethoxy-2-fluorophenyl)methanol.
Substitution: The major products depend on the nucleophile used, such as (5-Amino-3-ethoxy-2-fluorophenyl)methanol or (5-Thio-3-ethoxy-2-fluorophenyl)methanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Bromo-3-ethoxy-2-fluorophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to be used as a probe in studying enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of (5-Bromo-3-ethoxy-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The presence of the bromine, ethoxy, and fluorine groups allows it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(6-Bromo-3-ethoxy-2-fluorophenyl)methanol: Similar structure but with the bromine atom at the 6-position.
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol: Similar structure but with the ethoxy and fluorine groups swapped.
Benzo[b]thiophen-2-yl (5-bromo-2-fluorophenyl)methanol: Contains a benzo[b]thiophene ring instead of the ethoxy group.
Uniqueness
(5-Bromo-3-ethoxy-2-fluorophenyl)methanol is unique due to the specific arrangement of its substituents. This arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its unique structure allows for selective interactions with biological targets, which can be exploited in drug development and other scientific research.
Propiedades
Fórmula molecular |
C9H10BrFO2 |
|---|---|
Peso molecular |
249.08 g/mol |
Nombre IUPAC |
(5-bromo-3-ethoxy-2-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10BrFO2/c1-2-13-8-4-7(10)3-6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 |
Clave InChI |
HDAVXZVGZGFTIL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1F)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)





![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)
